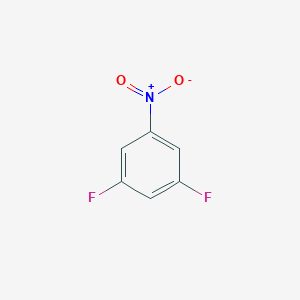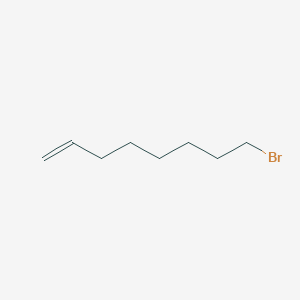
8-Bromo-1-octène
Vue d'ensemble
Description
8-Bromo-1-octene is an organic compound that belongs to the family of brominated alkenes. It is a colorless liquid with a melting point of -48°C and a boiling point of 37°C. 8-Bromo-1-octene has a wide range of applications in the chemical industry, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in various reactions. Additionally, 8-Bromo-1-octene has been studied extensively in scientific research due to its unique properties.
Applications De Recherche Scientifique
Synthèse de billes de polymère marquées par des points quantiques
8-Bromo-1-octène: est utilisé dans la préparation de ligands polymérisables. Ces ligands sont essentiels pour la synthèse de billes de polymère marquées par des points quantiques . Ces billes ont des applications significatives en bio-imagerie et en diagnostic, offrant une plateforme polyvalente pour attacher diverses biomolécules pour l'imagerie ciblée.
Formation de réactif de Grignard
Le composé sert de précurseur pour la formation de réactifs de Grignard . Les réactifs de Grignard dérivés du This compound sont utilisés dans la synthèse de molécules organiques complexes, telles que le (2S,3S,5R)-5-[(1R)-1-hydroxy-9-décényl]-2-pentyltétrahydro-3-furanol, qui ont des applications potentielles dans les produits pharmaceutiques et les agrochimiques.
Bloc de construction dans la synthèse de produits naturels
This compound: agit comme un bloc de construction dans la synthèse de produits naturels . Sa capacité à subir diverses réactions organiques en fait une matière de départ précieuse pour la construction d'architectures moléculaires complexes que l'on retrouve dans les substances naturelles.
Synthèse de composés pharmaceutiques
Ce produit chimique est utilisé pour synthétiser des composés pharmaceutiques plus complexes . Par exemple, il est impliqué dans la création de dérivés de Dithiéno-germole (DTG), qui sont importants pour le développement de semi-conducteurs organiques et d'autres matériaux électroniques.
Synthèse de ligands pour la catalyse
This compound: peut être transformé en ligands pour la catalyse par les métaux de transition . Ces ligands peuvent moduler la réactivité et la sélectivité des catalyseurs métalliques, qui sont essentiels pour diverses transformations chimiques dans les procédés industriels.
Applications en science des matériaux
L'alcène bromé est essentiel en science des matériaux pour modifier les surfaces et créer des matériaux fonctionnels . Il peut être greffé sur des surfaces pour modifier leurs propriétés, telles que l'hydrophobicité, ou pour introduire des groupes fonctionnels spécifiques pour des modifications chimiques ultérieures.
Méthodologie de synthèse organique
Les chercheurs utilisent This compound pour développer de nouvelles méthodologies de synthèse organique . Il est souvent impliqué dans les tests de nouvelles voies de synthèse ou l'optimisation de celles existantes, contribuant ainsi à l'avancement de la chimie organique synthétique.
Chimie des polymères
En chimie des polymères, This compound est utilisé pour introduire des fonctionnalités brome dans les polymères . Cette modification peut conduire au développement de nouvelles structures de polymères avec des propriétés uniques, élargissant ainsi la gamme d'applications des matériaux polymères.
Safety and Hazards
8-Bromo-1-octene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .
Mécanisme D'action
Target of Action
8-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br
Mode of Action
It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labeled polymer beads . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the structure and function of the targets.
Biochemical Pathways
Given its use in the synthesis of quantum dot-labeled polymer beads , it may be involved in pathways related to polymer synthesis and modification.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted
Result of Action
Its use in the synthesis of quantum dot-labeled polymer beads suggests that it may have effects on the structure and function of polymers .
Analyse Biochimique
Biochemical Properties
The role of 8-Bromo-1-octene in biochemical reactions is primarily as a reagent. It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labelled polymer beads
Molecular Mechanism
It is known that Grignard reagent derived from 8-Bromo-1-octene has been used in the synthesis of certain compounds
Propriétés
IUPAC Name |
8-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOMUYLFLGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181437 | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2695-48-9 | |
| Record name | 8-Bromo-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Bromo-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-bromo-1-octene used in the synthesis of copolymers, and what specific properties does it contribute to the final material?
A1: In the research paper [], 8-bromo-1-octene serves as a precursor to the comonomer, N-acetyl-O-(oct-7-enyl)-L-tyrosine ethyl ester. This comonomer is then copolymerized with ethylene using a titanium-based catalyst.
Q2: Are there any characterization techniques mentioned in the paper that confirm the successful incorporation of the 8-bromo-1-octene derivative into the copolymer?
A2: Yes, the research paper [] utilizes several characterization techniques to confirm the successful incorporation of the 8-bromo-1-octene derivative. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



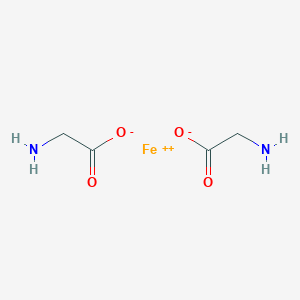
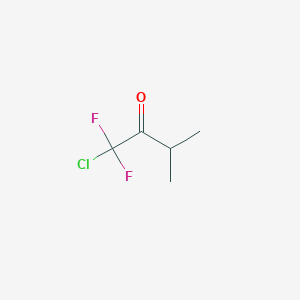
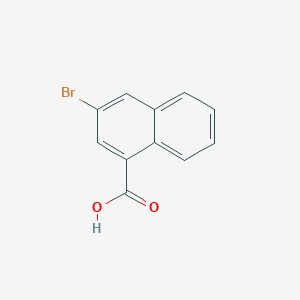
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
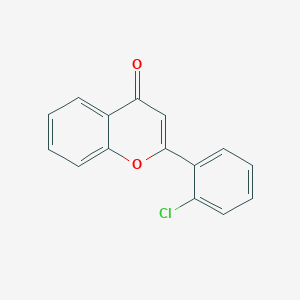
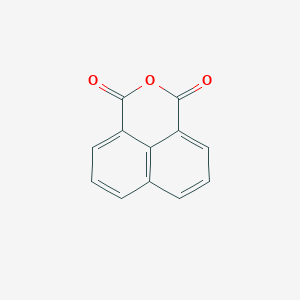
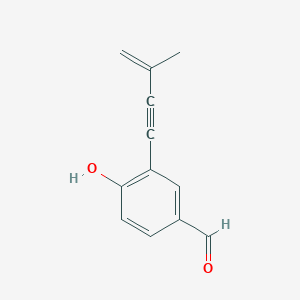

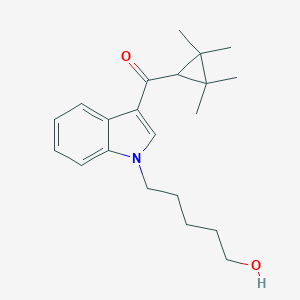
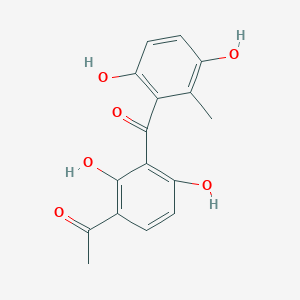


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
